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molecular formula C16H16CoN2O2+2 B1680745 Salcomine CAS No. 14167-18-1

Salcomine

Cat. No. B1680745
M. Wt: 327.24 g/mol
InChI Key: NPAQSKHBTMUERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559177

Procedure details

To a dimethylformamide solution (35 ml) of 2,3,4-trimethoxy-6-methyl aniline (3.4 g) is added bis(salicylidene)ethylenediiminocobalt(II) (120 mg), followed by stirring in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated in the same manner as Example 7 and recrystallized from hexane. The above procedure yields 2,3-dimethoxy-5-methyl-1,4-benzoquinone (2.9 g) as orange-yellow needles melting at 59° C.-60° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
2,3,4-trimethoxy-6-methyl aniline
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
bis(salicylidene)ethylenediiminocobalt(II)
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].[CH3:6][O:7][C:8]1[C:14]([O:15][CH3:16])=[C:13]([O:17]C)[CH:12]=[C:11]([CH3:19])[C:9]=1N>O=O.C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:16][O:15][C:14]1[C:13](=[O:17])[CH:12]=[C:11]([CH3:19])[C:9](=[O:4])[C:8]=1[O:7][CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C=O)C
Name
2,3,4-trimethoxy-6-methyl aniline
Quantity
3.4 g
Type
reactant
Smiles
COC1=C(N)C(=CC(=C1OC)OC)C
Name
bis(salicylidene)ethylenediiminocobalt(II)
Quantity
120 mg
Type
catalyst
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product is isolated in the same manner as Example 7
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=C(C(C1OC)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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